molecular formula C15H21N3O4S B2454246 2-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034424-18-3

2-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2454246
CAS No.: 2034424-18-3
M. Wt: 339.41
InChI Key: HNFPNULASNRVJV-UHFFFAOYSA-N
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Description

2-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.41. The purity is usually 95%.
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Biological Activity

The compound 2-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS Number: 2034424-18-3) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Azetidine ring : Contributes to the compound's cyclic nature.
  • Pyrrolidine sulfonamide moiety : Imparts unique pharmacological properties.
  • Tetrahydroisoindole framework : Suggests potential for diverse biological interactions.

The molecular weight of this compound is approximately 339.4 g/mol, indicating its moderate size suitable for interactions with biological targets .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar in structure to This compound . For instance:

  • Mechanism of Action : The compound may act as a cyclin-dependent kinase (CDK) inhibitor, leading to cell cycle arrest and apoptosis in cancer cells .
  • Cell Line Specificity : It has shown significant cytotoxic effects against hepatocellular carcinoma cell lines (HepG2 and Huh7), with IC50 values reported as low as 0.10 µM .

Other Biological Activities

In addition to anticancer effects, compounds with similar structures have been evaluated for:

  • Antimicrobial Activity : Some derivatives exhibit promising results against various bacterial and fungal strains .
  • Anti-inflammatory Effects : Investigations into related compounds suggest potential anti-inflammatory properties that could be explored further.

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyrrolidine Sulfonamide : Utilizing sulfonyl chlorides in the presence of pyrrolidine.
  • Cyclization Reactions : To form the azetidine and isoindole rings through controlled conditions.
  • Purification Techniques : Such as recrystallization or chromatography to obtain high-purity products.

Case Study 1: Anticancer Efficacy

In a comparative study involving various derivatives of similar structures, it was found that:

  • Compounds demonstrated selective toxicity towards cancer cell lines while sparing normal cells.
  • The activation of apoptotic pathways was confirmed through caspase assays .

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial properties of related compounds against standard bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AXanthomonas axonopodis32 µg/mL
Compound BRalstonia solanacearum16 µg/mL

These results indicate potential applications in treating infections caused by resistant bacterial strains .

Properties

IUPAC Name

2-(1-pyrrolidin-1-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c19-14-12-5-1-2-6-13(12)15(20)18(14)11-9-17(10-11)23(21,22)16-7-3-4-8-16/h1-2,11-13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFPNULASNRVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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